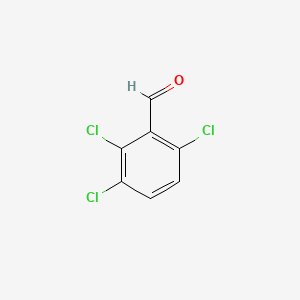

2,3,6-Trichlorobenzaldehyde

Beschreibung

Overview of Halogenated Benzaldehydes in Organic Synthesis

Halogenated benzaldehydes are a class of organic compounds derived from benzaldehyde (B42025) through the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms (F, Cl, Br, I). nih.govmdpi.com These substitutions significantly alter the electronic and steric properties of the molecule, influencing its chemical and physical characteristics. The presence of halogens, which are electron-withdrawing, increases the reactivity of the aldehyde group and provides additional reaction sites for further functionalization, making these compounds highly versatile intermediates in organic synthesis. nih.govmdpi.com

The enhanced reactivity and functionality of halogenated benzaldehydes make them valuable precursors for manufacturing a diverse array of products, including pharmaceuticals, active pharmaceutical ingredients (APIs), pesticides, dyes, and pigments. nih.govmdpi.com In synthetic chemistry, they participate in a variety of transformations. For instance, perfluorohalogenated benzaldehydes have been systematically studied in Wittig reactions to create functional monomers for smart polymer materials. chemrxiv.org Furthermore, the halogen atoms themselves can participate in reactions, such as in halogen bond-donor catalysis, where a compound like carbon tetrabromide (CBr₄) can activate benzaldehydes to facilitate carbon-carbon bond formation in a metal- and solvent-free environment. organic-chemistry.org The ability to use these compounds in such a wide range of reactions underscores their importance as foundational building blocks in modern organic synthesis. rug.nl

Historical Context of 2,3,6-Trichlorobenzaldehyde Discovery and Initial Applications

While the precise date of its first synthesis is not prominently documented, literature from the mid-20th century establishes the use of this compound as a key chemical intermediate. A 1964 patent concerning the purification of trichlorobenzoic acids refers to a 1951 publication by Brimelow et al. that outlines a method for preparing pure 2,3,6-trichlorobenzoic acid, a process which involved this compound as an intermediate. google.com This indicates that methods for its synthesis and its utility were known to the chemical community by at least the early 1950s.

The initial applications of this compound were primarily centered on its role as a precursor in the agrochemical industry. guidechem.com It was a crucial starting material for the production of 2,3,6-trichlorobenzoic acid and its salts, which were recognized as valuable plant growth regulators and selective herbicides. google.com Beyond this specific application, the compound was generally utilized as a building block in chemical synthesis for producing other organic compounds, including dyes and pigments. guidechem.com

Current Research Significance and Future Directions of this compound

The research significance of this compound has evolved considerably from its historical role as a simple intermediate. While it continues to be used in the preparation of more complex molecules, such as 2,3,6-trichloromandelic acid and 2,3,6-trichloro-5-nitrobenzaldehyde, its applications have expanded into new and innovative areas. sigmaaldrich.comsigmaaldrich.comchemicalbook.com For example, it serves as a reactant in Knoevenagel condensation reactions to produce specialized derivatives like (2,3,6-trichlorobenzylidene)-malononitrile, a compound with potential uses in materials science for new polymers and dyes. ontosight.ai It has also been used to synthesize analytical standards, such as the 2,3,6-trichloromandelic acid analog, for use in environmental and toxicological studies. epa.gov

One of the most promising and recent areas of research involves its identification as a novel biomarker. A 2025 study highlighted this compound as a prominent metabolite in a blood-based liquid biopsy for the early detection of cervical intraepithelial neoplasia (CIN) and cervical cancer. docwirenews.comasco.orgresearchgate.net The study, which analyzed serum samples via headspace gas chromatography–mass spectrometry, found that this compound could effectively differentiate between healthy individuals, patients with precancerous lesions (CIN), and those with cervical cancer. docwirenews.comasco.orgresearchgate.netascopubs.org

Biomarker Performance of this compound in Cervical Disease Detection

| Metric | Cervical Cancer Detection | CIN Detection | Source(s) |

|---|---|---|---|

| Sensitivity | 94.5% | 95.9% | docwirenews.comasco.orgresearchgate.net |

| Specificity | 95.0% | 95.0% | docwirenews.comasco.orgresearchgate.net |

These findings suggest a significant future direction for this compound in the development of minimally invasive screening tests for cervical cancer, potentially improving risk stratification and disease surveillance. asco.orgascopubs.org

Furthermore, recent research in chemical ecology has identified this compound as a microbial volatile organic compound (mVOC) produced by bacteria. mdpi.com A 2024 study showed that this compound triggers a significant avoidance response in the invasive pest Leptocybe invasa, which damages eucalyptus trees. mdpi.com This discovery opens up future possibilities for its use in novel biopesticides or elicitors to protect crops, representing a shift towards more sustainable agricultural practices. mdpi.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3,6-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURSMWWOMOVHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196878 | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ETHER, ACETONE, BENZENE, & HOT PETROLEUM ETHER; SLIGHTLY SOL IN PETROLEUM ETHER | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

4659-47-6 | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q065LQH643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-87 °C | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2,3,6-Trichlorobenzaldehyde

Traditional synthesis of this compound relies on well-documented reactions involving specific precursors and halogenation or formylation techniques.

The most common precursor-based methods begin with either the corresponding toluene (B28343) or benzoic acid derivative.

From 2,3,6-Trichlorotoluene (B1206156): The synthesis from 2,3,6-trichlorotoluene involves the oxidation of the methyl group to an aldehyde. This transformation can be accomplished using various oxidizing agents. While direct oxidation can be challenging, a common industrial approach involves free-radical side-chain chlorination to form the corresponding dichloromethyl derivative, which is then hydrolyzed to the aldehyde. Catalytic oxidation methods, often employing transition metal catalysts in the presence of an oxidant, represent a more direct approach. For instance, methods developed for similar substrates like the oxidation of o-chlorotoluene to o-chlorobenzaldehyde utilize catalysts such as vanadium-doped titanium dioxide researchgate.net.

From 2,3,6-Trichlorobenzoic Acid: An alternative route starts with 2,3,6-trichlorobenzoic acid, a compound used as a post-emergent herbicide wikipedia.orgnih.gov. This method requires the reduction of the carboxylic acid functional group to an aldehyde. Direct reduction is difficult as it can easily proceed to the alcohol. Therefore, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride or an ester. This derivative can then be selectively reduced to the aldehyde using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding alcohol researchgate.netvapourtec.com.

| Starting Material | Key Transformation | Typical Reagents | Considerations |

|---|---|---|---|

| 2,3,6-Trichlorotoluene | Oxidation | Cl₂, UV light; H₂O (for hydrolysis); Metal catalysts (e.g., Co, Mn, V) + Oxidant researchgate.netacademax.com | Requires control to prevent over-oxidation to the carboxylic acid. |

| 2,3,6-Trichlorobenzoic Acid | Reduction | 1. SOCl₂ or Esterification 2. DIBAL-H, low temperature researchgate.netvapourtec.com | Two-step process; requires careful temperature control to avoid alcohol formation. |

These methods involve introducing the aldehyde group onto a pre-existing trichlorinated benzene (B151609) ring.

Novel and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. These include the use of advanced catalytic systems and continuous processing technologies.

Catalysis offers a pathway to improve the efficiency and environmental profile of chemical syntheses. For this compound, catalytic methods are most relevant to the oxidation of the 2,3,6-trichlorotoluene precursor. Instead of using stoichiometric amounts of harsh oxidants, catalytic systems can use milder and more environmentally benign oxidants like hydrogen peroxide or even molecular oxygen.

Research on the selective oxidation of substituted toluenes provides insight into potential catalytic systems. For example, studies on the oxidation of p-chlorotoluene have utilized cobalt and manganese salt-based catalysts to achieve high selectivity for the corresponding aldehyde academax.com. Similarly, vanadium-doped mesoporous titanium dioxide has been shown to be an effective catalyst for the oxidation of o-chlorotoluene researchgate.net. Adopting such heterogeneous or homogeneous catalytic systems for the oxidation of 2,3,6-trichlorotoluene could lead to higher yields, easier product purification, and a reduction in chemical waste.

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, particularly in terms of safety, consistency, and scalability unimi.itrsc.org.

The synthesis of this compound involves reactions that could benefit from a flow chemistry approach. For instance, the oxidation of 2,3,6-trichlorotoluene can be highly exothermic; a flow reactor's high surface-area-to-volume ratio allows for superior temperature control, minimizing the risk of runaway reactions and improving product selectivity rsc.org. Similarly, the use of highly reactive reagents like DIBAL-H for the reduction of the corresponding benzoic acid ester is well-suited for flow chemistry. This technology enables precise control of residence time and stoichiometry, which is crucial for preventing over-reduction and improving the yield of the desired aldehyde researchgate.netvapourtec.com. The application of flow chemistry can lead to safer handling of hazardous intermediates and a more streamlined, automated production process suitable for industrial scale-up acs.org.

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Heat Transfer | Limited, risk of local hotspots and side reactions. | Excellent, superior temperature control minimizes byproducts rsc.org. |

| Safety | Large volumes of hazardous materials present at one time. | Small reactor volumes minimize risk; safer handling of reactive intermediates acs.org. |

| Scalability | Challenging, often requires re-optimization of conditions. | Straightforward, achieved by extending operation time ("scaling out") unimi.it. |

| Process Control | Difficult to maintain homogeneity and consistent conditions. | Precise control over residence time, temperature, and mixing vapourtec.com. |

Derivatization Strategies and Reaction Mechanisms of this compound

This compound is a versatile building block in organic synthesis due to the reactivity of its aldehyde group and the influence of the three chlorine atoms on the aromatic ring cymitquimica.comguidechem.com. It has been used as a starting material for the preparation of more complex molecules .

Electrophilic Aromatic Substitution: The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the chlorine atoms and the aldehyde group. However, under forcing conditions, substitution is possible. The directing effect of the substituents guides the incoming electrophile primarily to the C5 position. An example of this is the nitration of this compound to prepare 2,3,6-trichloro-5-nitrobenzaldehyde . The reaction mechanism involves the generation of a nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks the aromatic ring.

Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is highly susceptible to nucleophilic attack. The electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles cymitquimica.com. A key derivatization is the synthesis of 2,3,6-trichloromandelic acid . This synthesis likely proceeds through a cyanohydrin formation mechanism. First, a cyanide ion (from a source like NaCN or KCN) attacks the carbonyl carbon, followed by protonation of the resulting alkoxide to form a mandelonitrile (B1675950) intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, resulting in the final mandelic acid product.

Other characteristic reactions of the aldehyde group include oxidation to the corresponding carboxylic acid (2,3,6-trichlorobenzoic acid), reduction to the alcohol (2,3,6-trichlorobenzyl alcohol), and condensation reactions with primary amines to form Schiff bases or imines guidechem.comwiserpub.com.

Aldehyde Functional Group Transformations

The aldehyde group in this compound is a key site for various chemical modifications, including carbon-carbon bond formation, imine synthesis, and reduction to an alcohol.

Henry Reaction (Nitroaldol Reaction): The Henry reaction provides a powerful method for C-C bond formation by reacting an aldehyde with a nitroalkane in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction with this compound would proceed via the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting product is a β-nitro alcohol. This transformation is significant as the products can be further converted into other valuable compounds such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

Imine Formation: Imines, which contain a carbon-nitrogen double bond, are synthesized from the reaction of aldehydes with primary amines. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the imine. masterorganicchemistry.com The reaction is typically catalyzed by acid, with an optimal pH range of 4-5. masterorganicchemistry.com

Reduction: The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2,3,6-trichlorophenyl)methanol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon.

A typical reduction procedure is outlined in the table below:

| Reactant | Reagent | Solvent | Reaction Time | Product |

| This compound | NaBH₄ | Ethanol | 3.5 hours | (2,3,6-Trichlorophenyl)methanol |

This data is illustrative of a general reduction procedure.

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorinated Ring

The electronic nature of the chlorinated benzene ring in this compound, influenced by both the chlorine atoms and the aldehyde group, dictates its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. youtube.com The substituents on the ring determine the rate and regioselectivity of the reaction. The three chlorine atoms are electron-withdrawing through induction but can donate electron density through resonance; they are considered deactivating but ortho, para-directing groups. uci.edu The aldehyde group is strongly electron-withdrawing and a meta-directing group. uci.eduyoutube.com When multiple substituents are present, the directing effect is typically controlled by the most activating (or least deactivating) group. ualberta.ca In the case of this compound, the combined deactivating effects of the chlorine atoms and the aldehyde group make the ring significantly less reactive towards electrophiles compared to benzene. However, reactions can still occur under forcing conditions. For instance, the nitration of this compound to produce 2,3,6-trichloro-5-nitrobenzaldehyde has been reported, demonstrating an EAS reaction where the incoming nitro group is directed to the position meta to the aldehyde and ortho/para to the chlorine atoms. chemicalbook.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) occurs when an aryl halide with electron-withdrawing groups is treated with a nucleophile. libretexts.orgchemistrysteps.commasterorganicchemistry.com The electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack by making it more electron-poor. chemistrysteps.com The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The presence of the strongly electron-withdrawing aldehyde group, along with three chlorine atoms, makes the aromatic ring of this compound a potential substrate for SNAr reactions, particularly at the positions ortho and para to the activating groups.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are formed by the reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. thepharmajournal.com The synthesis of hydrazone derivatives from this compound involves a condensation reaction where the aldehyde reacts with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, often with acid catalysis. thepharmajournal.comnih.govresearchgate.net This reaction is a versatile method for creating compounds with a C=N-N linkage, which are of interest in various fields of chemistry. minarjournal.com The general synthetic scheme involves refluxing equimolar amounts of the aldehyde and the hydrazine derivative in a solvent like ethanol. thepharmajournal.comepa.hu

| Aldehyde | Hydrazine Derivative | Solvent | Conditions | Product Type |

| This compound | Phenylhydrazine | Ethanol | Reflux | Phenylhydrazone derivative |

| This compound | 2,4-Dinitrophenylhydrazine | Ethanol | Reflux | 2,4-Dinitrophenylhydrazone derivative |

This table represents typical reaction conditions for hydrazone formation.

Synthesis of 2,3,6-Trichloromandelic Acid Analogues

This compound serves as a direct precursor for the synthesis of 2,3,6-trichloromandelic acid. chemicalbook.com Mandelic acid and its analogues are α-hydroxy carboxylic acids. The synthesis of 2,3,6-trichloromandelic acid from the corresponding aldehyde can be achieved through a two-step process. First, a nucleophilic addition to the carbonyl group is performed to introduce a cyano group, forming a cyanohydrin. This is typically achieved by reacting the aldehyde with a cyanide source, such as sodium cyanide. In the second step, the nitrile group of the cyanohydrin is hydrolyzed under acidic or basic conditions to afford the carboxylic acid functionality, yielding the final 2,3,6-trichloromandelic acid product.

Pathways to Tricarbonyl and Related Compounds

While direct, specific examples of the conversion of this compound to tricarbonyl compounds are not extensively detailed in the provided search results, established organic synthesis methodologies allow for the formulation of plausible synthetic routes. One potential pathway involves the initial transformation of the aldehyde into a suitable precursor for subsequent oxidation or condensation reactions.

For example, a Claisen-Schmidt condensation of this compound with a ketone could yield an α,β-unsaturated ketone. Further oxidation of the benzylic position or other positions on the ring, although challenging due to the presence of deactivating chloro groups, could potentially introduce additional carbonyl functionalities. Another approach could involve the conversion of the aldehyde to a 1,3-dithiane (B146892) derivative, which can then act as a masked carbonyl group for further synthetic manipulations. These proposed pathways are based on fundamental principles of organic reactivity and offer routes to more complex carbonyl-containing structures from this compound.

Spectroscopic and Computational Analysis of 2,3,6 Trichlorobenzaldehyde

Advanced Spectroscopic Characterization Techniques

The FTIR spectrum is dominated by vibrations that cause a change in the dipole moment. Key expected vibrations include the strong carbonyl (C=O) stretching of the aldehyde group, aromatic C-H stretching, C=C stretching within the benzene (B151609) ring, and the characteristic C-Cl stretching modes. Aromatic compounds typically show C-H stretching vibrations in the 3100-3000 cm⁻¹ region. vscht.czresearchgate.net The carbonyl stretch for an aromatic aldehyde is very intense and appears in the 1710-1685 cm⁻¹ range. The C-Cl stretching vibrations for chlorinated hydrocarbons are found in a broad range, typically between 800 and 600 cm⁻¹. vscht.cz

FT-Raman spectroscopy, which detects vibrations that cause a change in polarizability, is particularly useful for observing the symmetric vibrations of the aromatic ring. The combination of both FTIR and FT-Raman provides a more complete picture of the molecule's vibrational framework.

Table 1: Characteristic Vibrational Frequencies for 2,3,6-Trichlorobenzaldehyde

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aldehyde | 2900 - 2800 and 2800 - 2700 |

| C=O Stretch | Aldehyde | 1710 - 1685 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-Cl Stretch | Aryl Halide | 800 - 600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of this compound, two distinct types of proton signals are expected. The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears far downfield, in the range of 9.5-10.5 ppm. oregonstate.edudocbrown.info The aromatic protons on the substituted benzene ring would appear in the aromatic region, generally between 7.0 and 9.0 ppm. oregonstate.edu The specific chemical shifts and coupling patterns of the two aromatic protons would depend on their positions relative to the electron-withdrawing chloro and aldehyde groups.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom of the aldehyde carbonyl group is characteristically found far downfield, often in the 190-200 ppm region. docbrown.info The carbon atoms of the aromatic ring would produce signals in the typical aromatic range of 120-150 ppm. The carbons directly bonded to the chlorine atoms would be significantly influenced, and their precise shifts would be dependent on the combined electronic effects of all substituents. docbrown.info

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aldehyde (CHO) | ~9.5 - 10.5 |

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.5 |

| ¹³C | Aldehyde (C=O) | ~190 - 200 |

| ¹³C | Aromatic (C-Cl) | ~130 - 140 |

| ¹³C | Aromatic (C-H) | ~125 - 135 |

| ¹³C | Aromatic (C-CHO) | ~135 - 145 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. The electron ionization (EI) mass spectrum of this compound provides valuable information for its structural confirmation. nist.gov

The molecular formula of this compound is C₇H₃Cl₃O, with a molecular weight of approximately 209.46 g/mol . nist.govnih.gov The mass spectrum exhibits a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The most prominent peak in the spectrum is observed at an m/z of 207, which corresponds to the loss of a hydrogen atom, [M-H]⁺, forming a stable acylium ion. nih.gov Other significant peaks are seen at m/z 209 and 208. nih.gov

Common fragmentation patterns for benzaldehydes include the loss of the aldehyde group (-CHO), which would result in a fragment ion at [M-29]⁺. libretexts.orgdocbrown.info Another typical fragmentation is the loss of a carbon monoxide (CO) molecule, leading to a fragment at [M-28]⁺. docbrown.infoyoutube.com

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| ~208, 210, 212 | [C₇H₃Cl₃O]⁺ | Molecular ion peak cluster |

| 207, 209, 211 | [C₇H₂Cl₃O]⁺ | Loss of one hydrogen atom (M-1), often the base peak |

| 179, 181, 183 | [C₆H₂Cl₃]⁺ | Loss of the aldehyde group (M-29) |

| 144, 146 | [C₆H₂Cl₂]⁺ | Loss of CHO and one chlorine atom |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic aldehydes like this compound, two main types of electronic transitions are expected.

The first is the π → π* transition, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. These transitions are typically high in intensity and occur at shorter wavelengths. researchgate.net The second is the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are generally lower in intensity and occur at longer wavelengths compared to π → π* transitions. researchgate.net The presence of chlorine substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Aromatic Ring & C=O | Shorter Wavelength (e.g., ~250-300 nm) |

| n → π | Carbonyl Group (C=O) | Longer Wavelength (e.g., ~300-350 nm) |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict various molecular properties with high accuracy. nih.govelixirpublishers.com

For this compound, DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical calculations provide a three-dimensional structure at the minimum energy state.

Furthermore, DFT is used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. irjweb.comnih.gov A smaller energy gap generally implies higher chemical reactivity. irjweb.com Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 5: Molecular Properties of this compound Obtainable from DFT Calculations

| Calculated Property | Description | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles at the lowest energy state. | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electron density and charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Normal Coordinate Analysis and Vibrational Wavenumber Predictions

Normal Coordinate Analysis (NCA) is a computational method used to predict and characterize the vibrational modes of a molecule. This analysis provides a detailed description of the atomic motions associated with each vibrational frequency, allowing for a precise assignment of bands observed in infrared (IR) and Raman spectra. For complex molecules like this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), are essential for interpreting the vibrational spectra accurately.

DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and compute the harmonic vibrational frequencies. The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. The Potential Energy Distribution (PED) is then analyzed to assign the calculated wavenumbers to specific vibrational modes, such as stretching, bending, or torsional motions of the molecule's functional groups.

For this compound, the vibrational spectrum is characterized by modes originating from the benzene ring, the aldehyde group (-CHO), and the carbon-chlorine (C-Cl) bonds.

Aldehyde Group Vibrations : The C=O stretching vibration is one of the most characteristic bands and is expected to appear at a high wavenumber. The aldehyde C-H stretching is also distinct.

Aromatic Ring Vibrations : The C-C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending modes are also present.

C-Cl Vibrations : The C-Cl stretching modes for chlorinated benzenes are typically found in the lower wavenumber region of the spectrum. The presence of three chlorine atoms leads to multiple C-Cl stretching and bending vibrations.

The predicted vibrational wavenumbers and their assignments provide a powerful tool for identifying the compound and understanding its structural characteristics.

Table 1: Predicted Vibrational Wavenumbers for Key Functional Groups of this compound This table presents theoretically expected wavenumber ranges for the principal vibrational modes based on computational studies of similar substituted benzaldehydes. Specific experimental or calculated values for this compound are dependent on the chosen computational method and basis set.

| Vibrational Mode | Description | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν(C=O) | Aldehyde carbonyl stretching | 1700 - 1750 |

| ν(C-H)aldehyde | Aldehyde C-H stretching | 2700 - 2850 |

| ν(C-C)ring | Aromatic ring C-C stretching | 1400 - 1600 |

| δ(C-H)ring | Aromatic ring C-H in-plane bending | 1000 - 1300 |

| γ(C-H)ring | Aromatic ring C-H out-of-plane bending | 750 - 900 |

| ν(C-Cl) | Carbon-Chlorine stretching | 600 - 800 |

| δ(C-Cl) | Carbon-Chlorine bending | 200 - 400 |

HOMO-LUMO Orbital Analysis and Charge Transfer Characterization

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability.

For this compound, the electronic landscape is significantly influenced by the electron-withdrawing nature of both the aldehyde group and the three chlorine atoms.

HOMO : The HOMO is typically distributed over the π-system of the aromatic ring. The presence of electronegative chlorine atoms tends to lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to unsubstituted benzene.

LUMO : The LUMO is generally localized over the aldehyde group and the carbon atoms of the ring attached to the chlorine substituents. The strong electron-withdrawing character of these groups lowers the LUMO energy, increasing the molecule's electron affinity.

Energy Gap (ΔE) : A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This small gap facilitates intramolecular charge transfer (ICT), where electron density can move from the electron-rich parts of the molecule (HOMO regions) to the electron-poor parts (LUMO regions) upon electronic excitation. The calculated energy gap provides insights into the bioactivity and electronic transitions of the molecule. nih.gov

The analysis of FMOs helps in predicting which parts of the molecule are likely to be involved in chemical reactions. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.comnih.gov

Table 2: Representative Frontier Molecular Orbital Energy Values The following are typical energy values derived from DFT calculations for halogenated aromatic aldehydes. Actual values for this compound will vary based on the computational methodology.

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. The results are often expressed as a binding energy or docking score, where a lower score indicates a more favorable and stable interaction.

While specific docking studies for this compound are not extensively documented, research on similar substituted benzaldehydes suggests potential interactions with various biological targets. For instance, benzaldehyde (B42025) derivatives have been investigated as inhibitors for enzymes such as aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer types, and acetylcholinesterase (AChE), a target in Alzheimer's disease research. mdpi.commdpi.com

A hypothetical docking simulation of this compound would involve:

Preparation of Receptor and Ligand : Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank) and optimizing the 3D structure of this compound.

Grid Generation : Defining the active site or binding pocket of the receptor where the ligand is expected to bind.

Docking Calculation : Using an algorithm to explore various conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.

Analysis : Examining the best-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the active site. The chlorine atoms on this compound could potentially form halogen bonds, which are recognized as important interactions in ligand-protein systems. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking simulation. The values are not based on experimental results.

| Biological Target (PDB ID) | Potential Role | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Cancer therapy | -7.2 | Phe182, Cys313, Trp189 |

| Acetylcholinesterase (AChE) | Alzheimer's disease | -6.8 | Tyr334, Trp84, Phe330 |

| DNA Gyrase B | Antimicrobial agent | -8.0 | Ile493, Ser413, Lys409 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.org These models establish a correlation between the chemical's activity and its physicochemical properties, which are quantified by numerical values known as molecular descriptors. fiveable.me QSAR is a vital tool in medicinal chemistry and toxicology for screening new compounds, optimizing lead structures, and predicting toxicity. nih.gov

A QSAR model for this compound and related compounds would involve calculating various molecular descriptors that encode structural, electronic, and hydrophobic features. The general form of a QSAR model is: Activity = f (molecular descriptors) + error wikipedia.org

Relevant descriptors for chlorinated benzaldehydes include:

Hydrophobic descriptors : The logarithm of the octanol-water partition coefficient (log P) is a key descriptor for assessing how a compound will distribute between aqueous and lipid environments in a biological system.

Electronic descriptors : These describe the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing properties of substituents are often quantified using Hammett constants.

Topological and Steric descriptors : These account for the size, shape, and connectivity of the molecule, such as molecular weight and connectivity indices.

Studies on the toxicity of chlorinated benzene derivatives have shown that the substitution pattern is crucial. For example, a QSAR study on the olfactory mucosal toxicity of chlorinated benzenes identified that a 2,6-dichloro substitution pattern, combined with a strong electron-withdrawing group, is a key feature for potent toxicity. nih.gov This suggests that this compound could be a subject of interest in toxicological QSAR models. Such models could predict its toxicity to various organisms or its potential as an environmental pollutant.

Table 4: Relevant Molecular Descriptors for a QSAR Model of this compound This table lists key descriptors that would be calculated and used to build a QSAR model for predicting the biological activity or toxicity of chlorinated benzaldehydes.

| Descriptor Class | Specific Descriptor | Property Encoded |

|---|---|---|

| Hydrophobic | log P | Lipophilicity / Hydrophobicity |

| Electronic | Dipole Moment | Molecular polarity |

| Electronic | HOMO/LUMO Energy | Electron donating/accepting ability |

| Electronic | Hammett Constant (σ) | Electron-withdrawing/donating effect of substituents |

| Steric / Topological | Molecular Weight | Size of the molecule |

| Steric / Topological | Molecular Connectivity Index | Molecular branching and shape |

Applications of 2,3,6 Trichlorobenzaldehyde in Specialized Chemical Synthesis

Role as an Intermediate in Agrochemical Development

The compound plays a significant role as a precursor in the manufacturing of various agrochemicals. guidechem.com Its structure is incorporated into the final molecular framework of active ingredients designed to protect crops from pests and diseases.

Precursor for Fungicides (e.g., Pydiflumetofen)

2,3,6-Trichlorobenzaldehyde is utilized as an intermediate in the synthesis of fungicides, which are chemical compounds or biological organisms used to kill or inhibit fungi or their spores. guidechem.com

While it serves as a precursor for various fungicides, it is important to note a distinction regarding the specific example of Pydiflumetofen (B1532787). Detailed synthesis routes for Pydiflumetofen, a broad-spectrum succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, show that it is derived from a different isomer, 2,4,6-Trichlorobenzaldehyde . wikipedia.orgwikimedia.org In the synthesis of Pydiflumetofen, 2,4,6-Trichlorobenzaldehyde undergoes a Henry reaction with nitroethane to form a nitrostyrene, which is a key step in creating the novel amine derivative required for the final molecule. wikipedia.org Pydiflumetofen is effective against a wide range of fungal diseases in crops such as cereals, corn, and soybeans. mda.state.mn.us

Table 1: Role of Trichlorobenzaldehyde Isomers in Fungicide Synthesis

| Compound | Role | Application Example |

|---|---|---|

| This compound | General Precursor | Intermediate in the synthesis of various fungicides. guidechem.com |

| 2,4,6-Trichlorobenzaldehyde | Specific Precursor | Starting material for the synthesis of the fungicide Pydiflumetofen. wikipedia.org |

Intermediate in Insecticide Synthesis

This compound also functions as a precursor in the production of insecticides. guidechem.com The compound's chemical structure is used to build more complex molecules that are designed to disrupt the nervous system or metabolic processes of target insect pests, leading to their elimination and the protection of agricultural yields. guidechem.com

Herbicide Development

In the field of herbicide development, the closely related compound 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) has been utilized. 2,3,6-TBA acts as a synthetic auxin and has been used as a post-emergence herbicide to control weeds in various cereal crops. nih.gov The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, suggesting its potential role as a precursor in the synthesis of such herbicides.

Utilization in Pharmaceutical Synthesis

The application of this compound extends to the pharmaceutical sector, where it is employed as a versatile building block for creating complex organic molecules with therapeutic properties. guidechem.comlookchem.com

Building Block for Active Pharmaceutical Ingredients

As a chemical intermediate, this compound is a valuable starting material for the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). guidechem.com Its reactivity allows for the introduction of the trichlorophenyl moiety into larger, more complex molecular structures that are designed to interact with biological targets.

Synthesis of Therapeutic Agents (e.g., A3 adenosine (B11128) receptor antagonists)

While this compound is a recognized building block in pharmaceutical synthesis, its specific application in the synthesis of A3 adenosine receptor antagonists is not prominently documented in available research. A3 adenosine receptors are a therapeutic target for conditions like inflammation, cancer, and glaucoma. rsc.org

Research into various classes of A3 adenosine receptor antagonists, such as those based on flavonoid, dihydropyridine, and triazoloquinazoline structures, does not specify the use of this compound as a precursor. nih.gov However, it is noteworthy that related isomers are used in the synthesis of other pharmaceutically active compounds. For instance, a patent describing the preparation of 5-phenylpyrimidines, which are potent inhibitors of glutamate (B1630785) release and useful in treating cerebral ischemic damage, utilizes the isomer 2,3,5-trichlorobenzaldehyde as a key starting material. google.com

Table 2: Use of Trichlorobenzaldehyde Isomers in Pharmaceutical Synthesis

| Compound | Role | Application Example |

|---|---|---|

| This compound | General Building Block | Intermediate in the synthesis of various pharmaceuticals. guidechem.com |

| 2,3,5-Trichlorobenzaldehyde | Specific Precursor | Starting material for 5-phenylpyrimidines with potential therapeutic use. google.com |

Advanced Materials Science Applications

In the realm of materials science, the unique structure of this compound offers potential pathways for the development of novel polymers, resins, and functional materials. The presence of multiple chlorine atoms can impart specific properties, such as flame retardancy or increased thermal stability, to the final material.

While not a conventional monomer for large-scale polymer production, this compound can serve as a precursor in the synthesis of specialized polymers and resins through various chemical transformations. The reactivity of its aldehyde group is key to its role in polymerization reactions.

The aldehyde functional group can undergo condensation reactions with phenols, ureas, or melamines to form thermosetting resins. In these reactions, the aldehyde group reacts with active hydrogen atoms in the other monomer, leading to the formation of a cross-linked polymer network. The high chlorine content of the this compound precursor would be incorporated into the resin structure, potentially enhancing its fire-resistant properties.

Furthermore, the chlorine atoms on the aromatic ring, although generally unreactive towards nucleophilic substitution, can be activated under specific conditions or modified through metal-catalyzed cross-coupling reactions. This allows for the synthesis of more complex monomers derived from this compound, which can then be polymerized.

Below is a table summarizing potential polymerization pathways involving this compound:

| Polymerization Pathway | Reactivity of this compound | Potential Polymer/Resin Type | Key Properties |

| Condensation Polymerization | The aldehyde group reacts with active hydrogen-containing monomers (e.g., phenols, urea). | Phenolic or Amino Resins | Thermosetting, potentially flame-retardant. |

| Monomer Synthesis via Aldehyde Derivatization | The aldehyde group is converted to other functional groups (e.g., alcohol, carboxylic acid, imine). | Polyesters, Polyamides, Polyimines | Tailorable properties based on the introduced functional group. |

| Monomer Synthesis via C-Cl Bond Functionalization | Chlorine atoms are substituted or undergo cross-coupling reactions. | High-performance polymers | Enhanced thermal stability, specific electronic properties. |

The incorporation of the this compound moiety into materials can be achieved by first synthesizing functional derivatives. These derivatives can then be used as monomers, cross-linking agents, or additives to impart desired functionalities to the final material.

The aldehyde group can be a site for various chemical modifications. For instance, it can be reduced to a hydroxyl group, oxidized to a carboxylic acid, or converted to an imine through reaction with a primary amine. Each of these transformations introduces a new functional group that can participate in different polymerization reactions or interact with other components of a material.

The high chlorine content of the molecule is another significant feature. Materials incorporating this compound may exhibit enhanced resistance to combustion. Additionally, the presence of chlorine atoms can influence the electronic properties of conjugated polymers, making derivatives of this compound of interest in the field of organic electronics.

The following table outlines potential functional materials derived from this compound:

| Functional Material Type | Synthesis Strategy | Key Functional Group(s) | Potential Applications |

| Flame-Retardant Polymers | Incorporation of this compound as a co-monomer or additive. | Trichlorophenyl group | Fire-safe plastics, coatings, and textiles. |

| Biocidal Materials | Covalent attachment to a polymer backbone or use as a functional additive. | Trichlorophenyl group | Antifouling coatings, antimicrobial plastics. |

| Organic Semiconductors | Synthesis of conjugated polymers from functionalized this compound derivatives. | Modified aldehyde and/or substituted chlorine atoms | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| High Refractive Index Polymers | Incorporation of the highly polarizable trichlorophenyl moiety. | Trichlorophenyl group | Optical lenses, coatings, and encapsulants. |

Biological and Environmental Research Aspects

Biological Interactions and Metabolomic Studies

The study of 2,3,6-Trichlorobenzaldehyde in biological contexts has revealed significant interactions, particularly in the field of metabolomics and its potential role in chemical signaling in insects.

Recent advancements in metabolomics have identified this compound as a promising non-invasive biomarker for the detection and differentiation of cervical intraepithelial neoplasia (CIN) and cervical cancer. A study conducted between September 2023 and December 2024 involving 177 participants (18 with cervical cancer, 49 with CIN, and 110 healthy controls) highlighted the potential of a blood-based metabolomic liquid biopsy. nih.govnih.gov

Using headspace gas chromatography–mass spectrometry (GC–MS) for untargeted metabolomic profiling of serum samples, researchers found that this compound was the most prominent biomarker capable of distinguishing between cervical cancer, CIN, and healthy individuals. nih.govnih.gov The relative abundance of this metabolite showed a statistically significant difference among the three groups. nih.govnih.gov

The diagnostic performance of this compound was notable, yielding high sensitivity and specificity for identifying both cervical cancer and CIN. nih.govnih.gov Furthermore, it was able to significantly distinguish Stage I cervical cancer from various grades of CIN (1, 2, and 3) and adenocarcinoma in situ (AIS). nih.govnih.gov While five other metabolites (p-Xylene, 3,6,9,12-Tetraoxahexadecan-1-ol, Ethylbenzene, Indole, and Cyclohexanone) were also found to be elevated in both the cervical cancer and CIN groups compared to healthy controls, they did not show a significant difference between the cancer and CIN groups. nih.govnih.gov These findings underscore the potential of this compound as a key component in a metabolomic panel for the early detection and monitoring of cervical cancer and its precursors. nih.govnih.gov

Table 1: Diagnostic Performance of this compound as a Biomarker

| Condition | Sensitivity | Specificity |

|---|---|---|

| Cervical Cancer | 94.5% | 95.0% |

Currently, there is a lack of specific research findings in the available scientific literature concerning the direct involvement of this compound in insect olfactory communication as either a repellent or an attractant. While studies on insect olfaction explore a wide variety of organic compounds, including other aldehydes, specific data on the effects of this compound on insect behavior is not presently documented.

Environmental Fate and Degradation Studies

The environmental impact of a chemical compound is determined by its persistence, degradation pathways, and the products it forms. This section addresses the current state of knowledge regarding the environmental fate of this compound.

There is no specific information available in the current scientific literature detailing the biotransformation of this compound by microbial systems such as fungi or bacteria. Research on microbial degradation has often focused on related chlorinated compounds like chlorophenols and other chlorobenzenes, but specific pathways for this compound have not been elucidated.

Detailed studies on the persistence and specific biodegradation pathways of this compound in various environmental matrices (e.g., soil, water) are not currently available in the scientific literature. The rate and mechanisms of its breakdown in the environment remain an area for future research.

Specific degradation products resulting from the breakdown of this compound have not been identified in the reviewed scientific literature. While the degradation of other chlorinated aromatic compounds can lead to the formation of various intermediates, including other chlorophenols, the specific transformation products of this compound are yet to be determined.

Regulatory and Patent Landscape Analysis

Patent Literature Review for 2,3,6-Trichlorobenzaldehyde and its Derivatives

The patent landscape surrounding this compound is primarily driven by its crucial role as a chemical intermediate, particularly in the agrochemical industry. An analysis of the patent literature reveals a focus on both optimizing its synthesis and leveraging its unique structure to create valuable end-products.

Historically, the synthesis of chlorinated benzaldehydes often involves the chlorination of toluene (B28343) followed by hydrolysis. However, patent trends indicate a continuous effort to refine these processes for better yield, selectivity, and environmental performance. Key areas of innovation focus on catalytic methods and process control to selectively produce the 2,3,6-isomer.

Patents have described various approaches to the chlorination and subsequent oxidation of toluene derivatives. A central challenge is achieving the correct substitution pattern on the benzene (B151609) ring. Innovations often lie in the choice of catalysts and reaction conditions that favor the formation of the 2,3,6-trichlorotoluene (B1206156) precursor, which is then oxidized to the aldehyde. For instance, processes involving the liquid-phase oxidation of 2,3,6-trichlorotoluene using specific catalysts have been patented to maximize the yield of this compound while minimizing the formation of the corresponding carboxylic acid.

Another patented approach involves the direct formylation of a corresponding trichlorobenzene, although achieving the desired regioselectivity remains a significant synthetic hurdle. The patent literature reflects a move towards continuous flow processes, which can offer better control over reaction parameters and improve safety and efficiency compared to traditional batch methods.

| Patent Trend | Key Innovation | Example Method |

| Catalytic Oxidation | High-selectivity catalysts | Liquid-phase oxidation of 2,3,6-trichlorotoluene to the aldehyde, minimizing over-oxidation. |

| Process Optimization | Improved Yield & Purity | Fine-tuning of reaction conditions (temperature, pressure, catalysts) during the chlorination of toluene precursors. |

| Flow Chemistry | Enhanced Safety & Control | Implementation of continuous flow reactors for chlorination and oxidation steps to manage exothermic reactions and improve consistency. |

The vast majority of patents that mention this compound cite it as a key starting material for the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) google.comgoogle.compatsnap.comnih.gov. Numerous patents detail improved methods for the conversion of this compound to Dicamba, focusing on increasing yield, reducing impurities, and lowering manufacturing costs google.compatsnap.com. These processes are central to the commercial production of one of the most widely used herbicides for controlling broadleaf weeds.

Beyond its primary use in herbicide synthesis, this compound serves as a precursor for other agrochemicals. For example, it can be utilized in the synthesis of modern fungicides like pydiflumetofen (B1532787) researchgate.net. This demonstrates its continued relevance as a versatile building block in the development of new crop protection agents.

The patent literature also includes broader applications for benzaldehyde (B42025) derivatives, although not always specific to the 2,3,6-trichloro isomer. These include their use as intermediates in the synthesis of pharmaceuticals and specialty polymers. The unique electronic and steric properties imparted by the three chlorine atoms on the benzaldehyde scaffold make it a candidate for creating complex molecules with desired biological or material properties. Formulations containing derivatives of this compound, such as various salt and ester forms of Dicamba, are also heavily patented, with a focus on improving efficacy, reducing environmental impact (e.g., volatility), and enhancing compatibility with other agrochemicals.

| Application Area | Patent Focus | Example of Innovation |

| Herbicides | Synthesis of Dicamba | Patented processes with improved yield and purity for converting the aldehyde to the final acid google.comgoogle.com. |

| Fungicides | Precursor for Active Ingredients | Use as a key intermediate in the multi-step synthesis of fungicides such as pydiflumetofen researchgate.net. |

| Pharmaceuticals | Synthesis of Quinazoline Derivatives | General benzaldehyde chemistry is patented for constructing complex heterocyclic scaffolds for drug discovery mdpi.com. |

| Product Formulation | Enhanced Agrochemical Products | Development of low-volatility formulations of Dicamba to minimize off-target movement. |

Regulatory Considerations for Research and Development

The research, development, and commercialization of this compound and its derivatives are governed by stringent chemical control regulations in major economic regions. These regulations are designed to assess and manage the potential risks that chemicals pose to human health and the environment.

In the United States, the Environmental Protection Agency (EPA) regulates industrial chemicals under the Toxic Substances Control Act (TSCA) epa.govfederalregister.govfederalregister.gov. As an existing chemical, this compound is listed on the TSCA inventory. Any company intending to manufacture or import a new chemical derivative of this compound would be required to submit a Premanufacture Notice (PMN) to the EPA for risk assessment before commercialization. Furthermore, chemicals subject to certain TSCA actions, such as the proposal of a rule under section 5 or 6, may trigger export notification requirements under TSCA Section 12(b) epa.gov.

In the European Union, the primary legislation is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. Manufacturers or importers of this compound into the EU in quantities of one tonne or more per year would be required to register the substance with the European Chemicals Agency (ECHA). This involves submitting a technical dossier with data on the substance's properties and its potential impacts.

| Regulatory Body | Key Legislation | Relevance to this compound |

| U.S. Environmental Protection Agency (EPA) | Toxic Substances Control Act (TSCA) | Governs the manufacturing, processing, and distribution of the chemical; requires risk assessment for new derivatives epa.govfederalregister.govfederalregister.gov. |

| U.S. Environmental Protection Agency (EPA) | Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) | Indirectly regulates the compound as an intermediate for registered pesticides, with a focus on purity and impurity profiles. |

| European Chemicals Agency (ECHA) | REACH Regulation | Requires registration for companies manufacturing or importing the substance into the EU above one tonne per year. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.